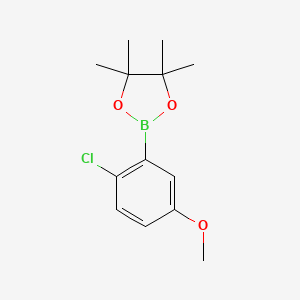
2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
“2-Chloro-5-methoxyphenyl boronic acid” is a chemical compound with the empirical formula C7H8BClO3 and a molecular weight of 186.40 . It is usually sold in solid form .
Molecular Structure Analysis
The SMILES string for this compound is COC1=CC=C(Cl)C(B(O)O)=C1 . The InChI key is REFXAANPQCJZRY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 354.8±52.0 °C at 760 mmHg . The melting point is reported to be between 106-110ºC .Aplicaciones Científicas De Investigación
Role in Synthesis and Chemical Analysis
Compounds with similar structures to 2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane often serve as intermediates in the synthesis of more complex molecules. For instance, they may be used in the development of novel pharmacologically active molecules, as seen in the synthesis and evaluation of various compounds for their potential therapeutic applications (Rahmathullah et al., 1999)(Rahmathullah et al., 1999). Such compounds are often crucial in the early stages of drug discovery, serving as building blocks for the synthesis of drugs targeting a range of diseases.
Application in PET Imaging
Structurally related compounds are utilized in the development of radioligands for Positron Emission Tomography (PET) imaging. For example, compounds like 18F-FCWAY have been investigated for their potential in mapping serotonin receptors in the brain, which is crucial for understanding and treating neurological disorders (Tipre et al., 2006)(Tipre et al., 2006). The development of such radioligands can enhance the understanding of brain function and aid in the diagnosis of conditions like depression, anxiety, and other psychiatric disorders.
In Neuropharmacological Research
Similar chemical entities are often explored for their neuropharmacological properties, contributing to the understanding and treatment of neuropsychiatric conditions. For instance, compounds with activities on serotonin receptors, such as 5-HT1A, 5-HT7, and 5-HT3, have been studied for their antidepressant and anxiolytic effects, as well as their potential impact on seizure thresholds (Pytka et al., 2017)(Pytka et al., 2017). Such research is vital for the development of new therapeutic agents that can offer better efficacy and safety profiles for treating mental health disorders.
Environmental and Toxicological Studies
Compounds structurally related to 2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also be investigated in environmental and toxicological contexts. For example, the study of polychlorinated biphenyls (PCBs) and their effects on biological systems can provide insights into the environmental impact and toxicity of chlorinated organic compounds (Chu et al., 2001)(Chu et al., 2001). Understanding the behavior of such compounds in the environment and their potential biological effects is crucial for assessing environmental risks and developing strategies for pollution control and remediation.
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. It should be used only outdoors or in a well-ventilated area .
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the reactivity of boronic acids and their esters can be influenced by pH, and they may form different species under acidic and basic conditions.
Propiedades
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZNYBWGUQWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743452 | |
| Record name | 2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256781-73-3 | |
| Record name | 2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
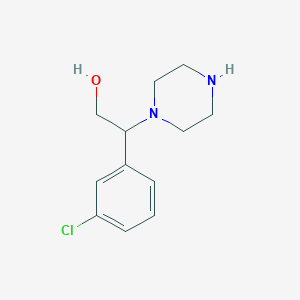

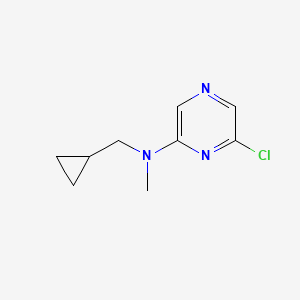
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)
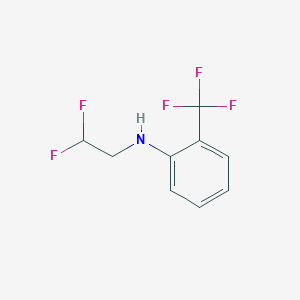
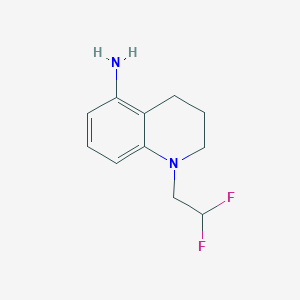
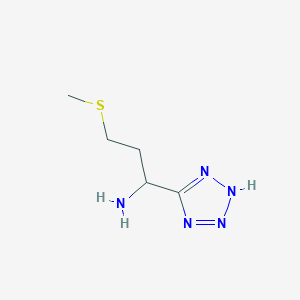

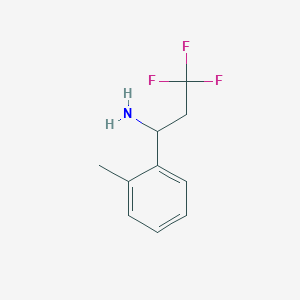
![Methyl[1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B1427638.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)
